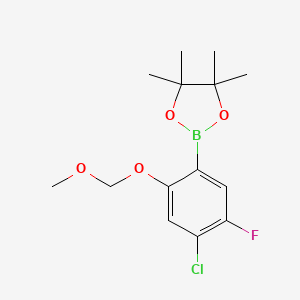
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring, a sulfonyl group at the 5-position, and an acetic acid tert-butyl ester moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester typically involves the following steps:
Sulfonylation: The sulfonyl group can be introduced at the 5-position using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The acetic acid tert-butyl ester moiety can be introduced through esterification using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, sulfonylation, and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides.
Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can form strong interactions with active sites, while the bromine atom can participate in halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloropyridine-5-sulfonyl)acetic acid tert-butyl ester
- (2-Fluoropyridine-5-sulfonyl)acetic acid tert-butyl ester
- (2-Iodopyridine-5-sulfonyl)acetic acid tert-butyl ester
Uniqueness
(2-Bromopyridine-5-sulfonyl)acetic acid tert-butyl ester is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in various applications, making it distinct from its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C11H14BrNO4S |
|---|---|
Molekulargewicht |
336.20 g/mol |
IUPAC-Name |
tert-butyl 2-(6-bromopyridin-3-yl)sulfonylacetate |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)7-18(15,16)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
VALVDIZKQBCZFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1=CN=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



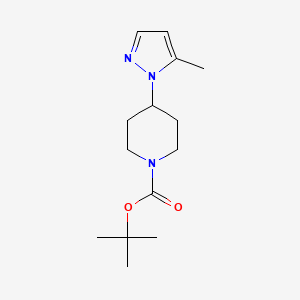
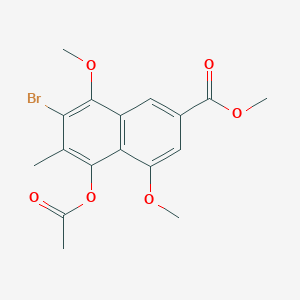

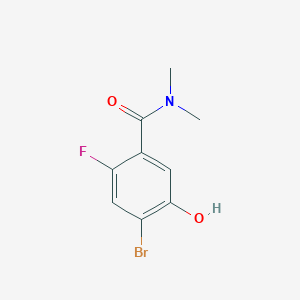
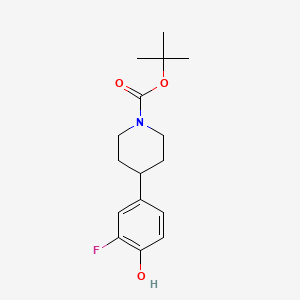

![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)
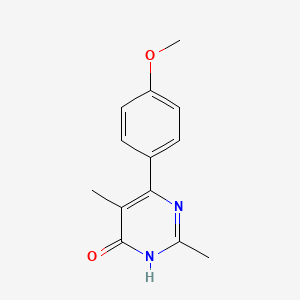

![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)

